Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate
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Overview
Description
Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate: is a chemical compound with the molecular formula C9H14BrNO3 and a molecular weight of 264.12 g/mol . This compound features a piperidine ring substituted with a bromine atom and a carbonyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Bromination: The piperidine ring is then brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of hydroxyl-substituted piperidine derivatives.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
Chemistry: Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the development of potential therapeutic agents targeting neurological disorders and other diseases .
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics .
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and carbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 3-(3-chloro-2-oxopiperidin-1-yl)propanoate
- Methyl 3-(3-fluoro-2-oxopiperidin-1-yl)propanoate
- Methyl 3-(3-iodo-2-oxopiperidin-1-yl)propanoate
Comparison:
- Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs.
- The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO3/c1-14-8(12)4-6-11-5-2-3-7(10)9(11)13/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGXRMHTBAOIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCC(C1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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